![molecular formula C8H7N3O B1269017 2-cyano-N-(pyridin-2-yl)acetamide CAS No. 90004-06-1](/img/structure/B1269017.png)
2-cyano-N-(pyridin-2-yl)acetamide
Overview
Description
2-cyano-N-(pyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is also known by its IUPAC name, 2-cyano-N-(2-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-cyano-N-(pyridin-2-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(pyridin-2-yl)acetamide is characterized by a pyridine ring attached to an acetamide group with a cyano substituent . The InChI code for this compound is 1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-cyano-N-(pyridin-2-yl)acetamide is a compound with a molecular weight of 161.16 . It is recommended to be stored at room temperature .Scientific Research Applications
Antiproliferative Activity
“2-cyano-N-(pyridin-2-yl)acetamide” has been used in the synthesis of new 3-cyanopyridines, which have shown promising antitumor activity against liver carcinoma cell line (HEPG2). The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) were found to have significant antitumor activity, compared to the reference drug, doxorubicin .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
C–H Bond Amination
“2-cyano-N-(pyridin-2-yl)acetamide” has been used as a directing group for the sp2 C–H bond amination mediated by cupric acetate .
Synthesis of N-Heterocycles
A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, a solvent-free cascade reaction of 2-cyanoacetamides has been reported, leading to the synthesis of pyridin-2-ones bearing quaternary centers .
Biochemical Pathways
It’s known that many derivatives of cyanoacetamide have diverse biological activities . For instance, some derivatives have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Pharmacokinetics
It’s known that the compound is used for proteomics research , suggesting that it may have suitable bioavailability for cellular studies.
Result of Action
Some derivatives of the compound have been found to be potent inhibitors of collagen prolyl-4-hydroxylase , suggesting that they may have an impact on collagen synthesis and stability.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may have good stability under standard laboratory conditions.
properties
IUPAC Name |
2-cyano-N-pyridin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKHNOMXFPLAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351655 | |
Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(pyridin-2-yl)acetamide | |
CAS RN |
90004-06-1 | |
Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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